4-Amino-3-chloro-5-nitrobenzoic acid

説明

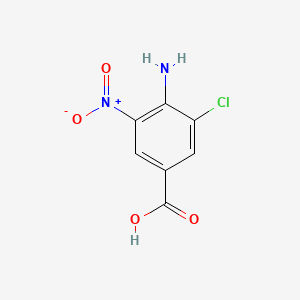

Chemical Structure: 4-Amino-3-chloro-5-nitrobenzoic acid (CAS: 37902-01-5, molecular formula: C₇H₅ClN₂O₄, molecular weight: 216.58 g/mol) is a substituted benzoic acid derivative with functional groups at positions 3 (chloro), 4 (amino), and 5 (nitro) on the aromatic ring (Figure 1) . The compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (amino) groups, influencing its acidity, solubility, and reactivity.

The compound is listed as a building block in catalogs (e.g., Enamine Ltd.), suggesting its utility in medicinal chemistry for synthesizing heterocyclic compounds like azetidinones or thiazolidinones .

特性

IUPAC Name |

4-amino-3-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHFFQWATLLGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716801 | |

| Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37902-01-5 | |

| Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions:

Nitration of Benzoic Acid: One common method to prepare 4-Amino-3-chloro-5-nitrobenzoic acid involves the nitration of benzoic acid, followed by chlorination and amination steps.

Nitration of Chlorobenzene:

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Oxidation: The nitro group in 4-Amino-3-chloro-5-nitrobenzoic acid can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced to form 4-Amino-3-chloro-5-aminobenzoic acid.

Substitution: The chlorine atom can be substituted by various nucleophiles, such as amines, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like ammonia or primary amines under basic conditions.

Major Products Formed:

Reduction: 4-Amino-3-chloro-5-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学的研究の応用

Chemistry:

Biology:

Medicine:

- Potential applications in drug development due to its structural similarity to other bioactive compounds .

Industry:

作用機序

The mechanism of action of 4-Amino-3-chloro-5-nitrobenzoic acid involves its interaction with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino and chloro groups can engage in substitution reactions. These interactions can affect biochemical pathways and enzyme activities .

類似化合物との比較

Substituent Variations and Physicochemical Properties

Key analogues differ in substituent type, position, or absence of functional groups (Table 1):

*Calculated based on molecular formula.

Key Observations :

- Electron-withdrawing effects: The nitro group in this compound enhances acidity (pKa ~1–2 for -COOH) compared to methyl-substituted analogues .

- Solubility: The carboxylic acid group improves water solubility relative to non-acid analogues like 2-amino-3-chloro-5-nitrobenzene .

- Bioactivity : Nitro and sulfamoyl groups are associated with antimicrobial or enzyme-inhibitory properties, as seen in substrate analogues (e.g., 4-nitrobenzylamine in enzyme studies) .

Crystallographic and Structural Insights

- This compound: No direct crystallographic data is provided, but programs like SHELXL and WinGX are commonly used for such analyses .

- 2-Amino-3-chloro-5-nitrobenzene: Crystal structure refinement (using SHELX) confirmed planar geometry, with intermolecular hydrogen bonds involving -NH₂ and -NO₂ groups .

生物活性

4-Amino-3-chloro-5-nitrobenzoic acid (ACNBA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ACNBA is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a benzoic acid framework. This specific arrangement contributes to its unique reactivity and biological activity.

The biological activity of ACNBA can be attributed to several mechanisms:

- Enzymatic Interaction : ACNBA may interact with various enzymes and cellular receptors, leading to alterations in cellular functions. The nitro group can undergo reduction, forming reactive intermediates that may interact with nucleic acids or proteins, potentially resulting in antimicrobial or anticancer effects.

- Inhibition of Trypanosoma cruzi : Research has demonstrated that ACNBA acts as a potent inhibitor of trans-sialidase (TcTS), an enzyme critical for the infection process of Trypanosoma cruzi, the causative agent of Chagas disease. In enzymatic assays, ACNBA exhibited 77% inhibition of TcTS activity .

Biological Activity Overview

The following table summarizes the biological activities associated with ACNBA:

Case Studies and Research Findings

- Chagas Disease Research : A study focused on the effects of ACNBA on the expression level of the TcTS gene in T. cruzi epimastigotes found that treatment with ACNBA increased the expression level of this gene, indicating its role in modulating gene expression related to pathogenicity .

- Anticancer Activity : In vitro studies have shown that ACNBA can suppress cell proliferation in various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. For instance, complexes formed with ACNBA exhibited up to 75% suppression of growth in A549 lung cancer cells at 20 µM concentration .

- Comparative Analysis : Compared to similar compounds, ACNBA's unique combination of functional groups allows it to engage in diverse chemical transformations that enhance its biological efficacy. For example, when compared to other benzoic acid derivatives, ACNBA showed superior enzymatic inhibition while maintaining lower trypanocidal activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Amino-3-chloro-5-nitrobenzoic acid, and how can purity be validated?

- Methodology : Synthesis typically involves sequential nitration, chlorination, and amination of benzoic acid derivatives. For example, nitration at the 5-position followed by chlorination at the 3-position, analogous to methods used for structurally similar compounds like 2-Amino-3-nitrobenzoic acid . Purification via recrystallization or column chromatography is recommended. Validate purity using HPLC (>98% purity standards, as seen in amino-nitrobenzoic acid derivatives ) and elemental analysis. Cross-reference with H/C NMR to confirm functional groups and absence of by-products .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow OSHA/NIOSH guidelines for nitroaromatic compounds:

- PPE : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C to prevent degradation; monitor for discoloration or precipitate formation as indicators of instability .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify nitro (1520–1350 cm) and carboxylic acid (1700–1680 cm) groups, referencing databases like NIST Chemistry WebBook for nitrobenzoic acids .

- Mass Spectrometry : Confirm molecular weight (MW 230.59 g/mol) via ESI-MS .

- NMR : Use H NMR to resolve aromatic protons (e.g., δ 8.2–7.5 ppm for nitro-substituted protons) and C NMR to assign carboxyl carbon (δ ~170 ppm) .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction. For small-molecule refinement, employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

- Visualization : Generate ORTEP diagrams via WinGX to illustrate thermal ellipsoids and molecular packing .

- Validation : Cross-check torsion angles and bond lengths against similar nitrobenzoic acid structures in the Cambridge Structural Database .

Q. How can conflicting data on reaction yields or by-products be resolved during synthesis?

- Methodology :

- Analytical Cross-Validation : Combine HPLC (for purity) with LC-MS to detect low-abundance by-products (e.g., dechlorinated or over-nitrated derivatives) .

- Kinetic Studies : Optimize reaction conditions (temperature, solvent polarity) using DOE (Design of Experiments) to minimize side reactions. For example, chlorination in DMF at 60°C may reduce hydrolysis by-products .

Q. What computational approaches predict the compound’s reactivity in medicinal chemistry applications?

- Methodology :

- DFT Calculations : Model electrophilic substitution patterns using Gaussian or ORCA software to predict sites for functionalization (e.g., amide coupling at the carboxyl group) .

- Docking Studies : Assess binding affinity to biological targets (e.g., enzymes) via AutoDock Vina, leveraging the nitro group’s electron-withdrawing effects to enhance ligand-receptor interactions .

Notes on Data Interpretation

- Contradictions in Crystallographic Data : If unit cell parameters deviate from literature values, re-examine crystal quality (e.g., twinning) using PLATON or check for solvent inclusion in the lattice .

- Reaction Optimization : If yields plateau below 70%, consider alternative catalysts (e.g., Pd/C for nitro reduction) or protecting group strategies (e.g., tert-butyl esters for carboxyl stabilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。